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molecular formula C7H6NaO3 B1681046 Sodium salicylate CAS No. 54-21-7

Sodium salicylate

Cat. No. B1681046
M. Wt: 161.11 g/mol
InChI Key: REWPEPFZCALMJB-UHFFFAOYSA-N
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Patent
US04391645

Procedure details

A blend of 17% by weight of sodium salicylate and 83% by weight of condensate were prepared by mixing 100 grams of 40% by weight of condensate, 8 grams of salicylic acid and 19 grams of dilute sodium hydroxide (1.3 grams in 100 grams water). The mixture contained 38.8% by weight solids and had a pH of 8.5.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[OH-].[Na+:12]>>[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Na+:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
19 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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